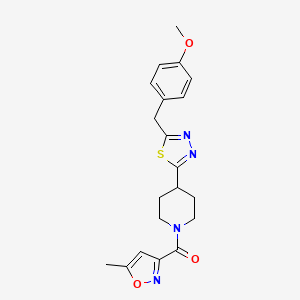
(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel derivative featuring a thiadiazole and isoxazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. In particular:
- In vitro Studies : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) were determined using microdilution methods, revealing effective inhibition at low concentrations.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | E. coli | 32 |
| Thiadiazole Derivative 2 | P. aeruginosa | 16 |
Anticancer Activity
The anticancer properties of thiadiazole derivatives are notable. Studies have shown that the compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer):
- Cytotoxicity Assays : The cytotoxicity was evaluated using the MTT assay. The results indicated that the compound had a median inhibitory concentration (IC50) in the micromolar range, showcasing its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Control (5-FU) IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | 10 |
| HepG2 | 20 | 12 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antibacterial Mechanism : Molecular docking studies suggest that the compound may inhibit bacterial enzymes such as MurB, crucial for cell wall synthesis in bacteria . This inhibition leads to impaired bacterial growth and biofilm formation.
- Anticancer Mechanism : The cytotoxic effects may be attributed to the induction of apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .
Toxicity Profile
Toxicity assessments conducted on human cell lines indicate that the compound exhibits low toxicity levels. Specifically:
Propriétés
IUPAC Name |
[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-13-11-17(23-27-13)20(25)24-9-7-15(8-10-24)19-22-21-18(28-19)12-14-3-5-16(26-2)6-4-14/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBNXZIMGLYMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














